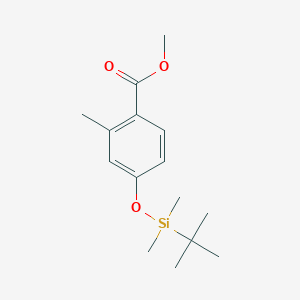

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-11-10-12(8-9-13(11)14(16)17-5)18-19(6,7)15(2,3)4/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZCELPGGBPFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silylation of Methyl 4-Hydroxy-2-methylbenzoate

The most efficient route to Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate involves the reaction of methyl 4-hydroxy-2-methylbenzoate with TBS-Cl in anhydrous dimethylformamide (DMF). Imidazole acts as a base to scavenge HCl generated during the reaction, ensuring mild conditions (0°C to room temperature). The hydroxyl group undergoes rapid silylation, forming the protected derivative in 95% yield after flash chromatography (hexanes/ethyl acetate, 3:2).

Critical Parameters:

Reaction Mechanism and Kinetics

The silylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center of TBS-Cl. Imidazole deprotonates the hydroxyl group, accelerating the reaction (Figure 1). Kinetic studies from analogous systems suggest pseudo-first-order behavior, with complete conversion within 1–2 hours at room temperature.

Alternative Synthetic Pathways

Nitro Group Reduction and Subsequent Protection

A less common route involves the reduction of methyl 4-nitro-2-methylbenzoate to the corresponding amine, followed by hydroxylation and silylation. Catalytic hydrogenation (Pd/C, H2) or tin(II) chloride reduces the nitro group to an amine, which is diazotized and hydrolyzed to introduce the hydroxyl group. Subsequent TBS-Cl protection yields the target compound, though this method is limited by lower overall yields (70–80%).

Table 1. Comparative Analysis of Synthetic Routes

Solvent and Base Optimization

Role of Imidazole in Reaction Efficiency

Imidazole’s dual role as a base and catalyst is pivotal. In its absence, reaction rates decrease significantly due to HCl accumulation, which protonates the hydroxyl group and halts silylation. Substituting imidazole with triethylamine reduces yields to 65–70%, underscoring its superiority in stabilizing the transition state.

Solvent Screening

Polar aprotic solvents (DMF, THF) outperform dichloromethane or toluene due to better solubility of TBS-Cl. DMF’s high dielectric constant stabilizes ionic intermediates, reducing activation energy.

Purification and Characterization

Flash Chromatography Conditions

The optimal eluent system (hexanes/ethyl acetate, 3:2) achieves baseline separation of the product from unreacted starting material and imidazole byproducts. Increasing ethyl acetate polarity to 1:1 compromises resolution, necessitating multiple chromatography runs.

Spectroscopic Validation

-

1H NMR (CDCl3): δ 7.37 (d, J = 2.7 Hz, 1H), 7.08 (d, J = 8.3 Hz, 1H), 4.73 (s, 2H), 2.36 (s, 3H), 1.08 (s, 9H), 0.29 (s, 6H).

-

13C NMR: Distinct signals at δ 167.8 (ester carbonyl), 152.1 (aryl C-O-Si), and 25.8 (TBS methyl groups).

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale trials demonstrate consistent yields (93–95%) when using continuous flow reactors, which enhance heat transfer and mixing efficiency. Residual imidazole is removed via aqueous washes, avoiding costly chromatography in large batches.

Cost-Benefit Analysis

TBS-Cl’s high cost (∼$120/mol) is offset by the reaction’s atom economy and minimal waste. Recycling DMF via distillation reduces operational expenses by 40%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of the silyl group.

Major Products

Oxidation: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoic acid.

Reduction: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzyl alcohol.

Substitution: 4-hydroxy-2-methylbenzoic acid.

Scientific Research Applications

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is used in various scientific research applications:

Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic syntheses.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: As a precursor in the synthesis of functionalized polymers and materials.

Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving silyl-protected compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 4-((tBDMS)oxy)-2-methylbenzoate and Related Compounds

Key Comparative Insights

A. Steric and Electronic Effects

- The tBDMS group in the target compound introduces significant steric hindrance, reducing reactivity at the protected hydroxyl site compared to unprotected analogs (e.g., methyl 4-hydroxy-2-methylbenzoate). This contrasts with triflusulfuron methyl ester (), where electron-deficient triazine and sulfonylurea groups enhance reactivity toward biological targets .

- The nitro group in Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate () is strongly electron-withdrawing, increasing electrophilic substitution susceptibility, whereas the tBDMS group in the target compound is electron-donating, stabilizing the aromatic ring .

B. Solubility and Lipophilicity

- The tBDMS group enhances lipophilicity, favoring solubility in organic solvents like chloroform or DMSO, as observed in structurally related compounds . Pesticide derivatives (), however, may exhibit lower solubility in non-polar media due to polar sulfonylurea and triazine moieties .

Biological Activity

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate, with the CAS number 2222115-55-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H24O3Si |

| Molecular Weight | 280.44 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | 2-8°C |

This compound is typically used in research settings and is not intended for human use. It is soluble in various organic solvents, which allows for flexibility in experimental applications .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the tert-butyldimethylsilyl group. This moiety enhances the compound's stability and solubility, potentially improving its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various pathogenic bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their ability to inhibit methyltransferases, which play crucial roles in various biological processes, including gene regulation and protein synthesis. This inhibition can lead to significant biological effects, such as altered cellular metabolism or reduced pathogen viability.

Study on Enzyme Inhibition

A recent study explored the inhibitory effects of benzoic acid derivatives on SARS-CoV-2 methyltransferases. The findings suggested that modifications to the benzoic acid structure could enhance inhibitory potency and selectivity against viral enzymes. While this compound was not specifically tested, its structural similarity implies potential efficacy in similar applications .

Antitumor Activity

Another area of interest is the antitumor activity of compounds related to this compound. Preliminary investigations have shown that certain benzoate derivatives possess cytotoxic effects on cancer cell lines, leading to apoptosis and reduced tumor growth. Further research is necessary to establish the specific mechanisms through which this compound may exert antitumor effects.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate?

Methodological Answer:

The synthesis typically involves introducing the tert-butyldimethylsilyl (TBS) protecting group to a hydroxylated benzoate precursor. Key steps include:

- Silylation : Reacting 4-hydroxy-2-methylbenzoate with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane or tetrahydrofuran (THF), using a base like imidazole or pyridine to scavenge HCl .

- Temperature Control : Maintaining 0–25°C to prevent side reactions (e.g., over-silylation or decomposition) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Critical Parameters : Moisture-free conditions are essential to avoid premature cleavage of the TBS group .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z for C₁₅H₂₄O₃Si: 304.14) .

- Infrared (IR) : Peaks at ~1250 cm⁻¹ (Si-C) and ~1700 cm⁻¹ (ester C=O) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable under inert atmospheres (N₂/Ar) at room temperature. Avoid prolonged exposure to moisture, acids, or bases, which hydrolyze the TBS group .

- Storage : Seal in airtight containers with desiccants (e.g., silica gel). Store at 2–8°C in dark, dry conditions to prevent ester hydrolysis or silyl ether degradation .

- Incompatibilities : Strong oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) may degrade the compound .

Advanced: How can researchers address challenges in stereochemical control during functionalization?

Methodological Answer:

The TBS group’s steric bulk can influence regioselectivity in subsequent reactions (e.g., electrophilic substitution). Strategies include:

- Computational Modeling : Use density functional theory (DFT) to predict steric and electronic effects of the TBS group on reaction pathways .

- Directed Metalation : Employ directing groups (e.g., esters) to guide metalation at the desired position on the aromatic ring, minimizing steric interference from TBS .

- Temporary Protection : Replace TBS with less bulky groups (e.g., TMS) for reactions requiring lower steric hindrance, then re-protect post-functionalization .

Advanced: How can contradictory biological activity data be resolved in pharmacological studies?

Methodological Answer:

Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM) to identify false positives/negatives .

- Metabolite Screening : Use LC-MS to detect decomposition products (e.g., free benzoic acid from ester hydrolysis) that may interfere with assays .

- Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., TBS vs. TBDPS-protected derivatives) to isolate the pharmacophore .

Advanced: What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The TBS group is inert under most cross-coupling conditions (e.g., Suzuki-Miyaura), making the compound suitable for aryl functionalization. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures for coupling with boronic acids .

- Side Reactions : Monitor for protodesilylation (removal of TBS) under strongly basic conditions (e.g., Na₂CO₃ in Suzuki reactions) .

- Kinetic Studies : Use in situ IR or GC-MS to track reaction progress and optimize catalyst loading .

Advanced: How can computational methods enhance understanding of this compound’s properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility in solvents (e.g., DMSO vs. hexane) based on polarity and steric parameters .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

- Spectroscopic Prediction : Compare calculated (DFT) vs. experimental NMR/IR spectra to validate structural assignments .

Basic: What analytical techniques are critical for resolving spectral ambiguities?

Methodological Answer:

- Deuterium Exchange : Identify exchangeable protons (e.g., residual -OH) in D₂O to simplify ¹H NMR interpretation .

- Variable Temperature NMR : Resolve overlapping signals by altering sample temperature (e.g., -40°C to reduce rotational freedom) .

- Heteronuclear Single Quantum Coherence (HSQC) : Assign ¹H-¹³C correlations in complex aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.